2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in medicinal chemistry used to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, often involving the efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring, a key component of this compound, is known to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific biochemical context and may involve both covalent and non-covalent bonding .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action for 2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is not well-defined. It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the following steps:
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions starting from acyclic precursors. This may involve cyclization reactions and functional group modifications.
Attachment of Isopropylsulfonyl Group: The isopropylsulfonyl group is introduced to the pyrrolidine ring through sulfonation reactions, often using reagents like isopropylsulfonyl chloride.
Coupling with Pyrimidine: The final step involves coupling the pyrrolidine intermediate with a pyrimidine derivative. This is typically achieved through nucleophilic substitution reactions, where the pyrrolidine acts as a nucleophile attacking the electrophilic pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities and are used in similar applications.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 2,4-diaminopyrimidine are also studied for their biological activity and potential therapeutic uses.
Uniqueness
2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the combination of the pyrrolidine and pyrimidine rings, along with the isopropylsulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(1-propan-2-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-9(2)18(15,16)14-7-4-10(8-14)17-11-12-5-3-6-13-11/h3,5-6,9-10H,4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUJSQRUGWQKME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(C1)OC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.